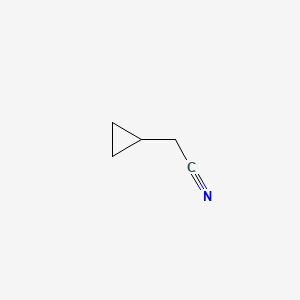
4-(4-alpha-Cumylphenoxy)phthalonitrile
説明
Synthesis Analysis
The synthesis of novel 4-substituted phthalonitriles has been explored, with a focus on the creation of compounds that have potential biological applications and interesting electronic properties. One such compound, 4-(4-((benzothiazole)methyleneamino)phenoxy)phthalonitrile, was synthesized through an equimolar condensation reaction involving 4-(4-aminophenoxy)phthalonitrile and benzothiazole-2-carboxaldehyde. Other related compounds were produced using similar methods, starting with 4-aminophenol and reacting it with cinnamaldehyde or cuminaldehyde to form Schiff bases, which were then subjected to nucleophilic substitution reactions with 4-nitrophthalonitrile .
Molecular Structure Analysis
The structural characterization of these phthalonitriles was confirmed using various spectroscopic techniques. Single-crystal X-ray crystallography provided definitive structural confirmation for some of the synthesized compounds. Additionally, molecular geometry optimizations were performed using Density Functional Theory (DFT), and the simulated Infrared (IR) frequencies were found to be in good agreement with the experimental data, which helped in the vibrational assignments of the molecules. Time-dependent DFT (TD-DFT) studies offered insights into the intra-ligand electronic transitions that were observed in the experimental electronic spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these phthalonitriles are primarily condensation and nucleophilic substitution reactions. The Schiff base formation is a key step in the synthesis, which then reacts with 4-nitrophthalonitrile to yield the final phthalonitrile compounds. These reactions are crucial for the introduction of various substituents onto the phthalonitrile core, which can significantly alter the properties and potential applications of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized phthalonitriles were extensively characterized. Spectroscopic techniques such as 1H NMR, IR, UV-Vis, and mass spectrometry were employed to elucidate the properties of these compounds. The electronic spectra and vibrational frequencies provided information about the electronic structure and bonding within the molecules. One of the compounds exhibited significant trypanocidal potency against Human African sleeping sickness, highlighting the potential biological relevance of these materials .
In a related study, the synthesis and characterization of a copper phthalocyanine with a 4-(trifluoromethylthio)phenoxy substituent were reported. The compound's crystal structure was confirmed by single-crystal X-ray diffraction. The optical properties, including UV-Vis spectra, band edge, and band gap, were investigated, along with refractive indices, dispersion, and dielectric properties. The surface properties of the Cu(II)Pc film were also examined under various conditions, providing insights into the material's potential applications in sensing and conductance .
科学的研究の応用
Synthesis and Characterization
4-(4-alpha-Cumylphenoxy)phthalonitrile and its derivatives are extensively studied for their synthesis, structural characterization, and potential applications. The synthesis of such compounds often involves nucleophilic substitution reactions and cyclotetramerization processes, leading to various phthalocyanines and phthalonitrile derivatives with high solubility in common organic solvents. These compounds are characterized using techniques like 1H NMR, IR, UV-Vis spectroscopy, and X-ray crystallography, providing insights into their molecular structures and properties (Booysen et al., 2019), (Söylemez et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of phthalocyanines containing cumylphenol fragments are of particular interest. These studies explore the spectroscopic-luminescent and photochemical behaviors of metal complexes derived from phthalonitriles, highlighting their potential in various applications due to their unique electronic transitions and luminescent properties (Znoiko et al., 2020).
Antioxidant Activities
Phthalocyanine compounds derived from 4-(4-alpha-Cumylphenoxy)phthalonitrile exhibit significant antioxidant activities. These activities are evaluated through various assays, demonstrating the compounds' abilities to scavenge different radicals and protect against oxidative stress. Such properties suggest their potential use in biomedical applications and materials science to enhance oxidative stability (Söylemez et al., 2018).
Catalytic and Oxidative Properties
The catalytic activities of metallophthalocyanines derived from 4-substituted phthalonitriles are explored in various oxidation reactions. These compounds serve as catalysts in the oxidation of organic substrates, showing selectivity and efficiency in converting substrates to desired products. Such studies highlight the potential of these compounds in catalytic applications, particularly in organic synthesis and environmental remediation (Saka et al., 2013).
Photocatalytic Activities
The photocatalytic activities of phthalocyanine derivatives are investigated, particularly in the degradation of pollutants like 4-nitrophenol. These studies demonstrate the compounds' efficiency in catalyzing the degradation of hazardous substances under light irradiation, suggesting their application in environmental cleanup and water purification technologies (Kamiloğlu et al., 2019).
Thermal and Mechanical Properties
Phthalonitrile resins and polymers derived from 4-(4-alpha-Cumylphenoxy)phthalonitrile are studied for their thermal and mechanical properties. These materials exhibit high thermal stability, glass transition temperatures, and mechanical strength, making them suitable for high-performance composites in aerospace, automotive, and electronics industries (Sheng et al., 2014).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
特性
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCXVAWMHHHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327336 | |
| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-alpha-Cumylphenoxy)phthalonitrile | |
CAS RN |
83482-57-9 | |
| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Cumylphenoxy)phthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)











